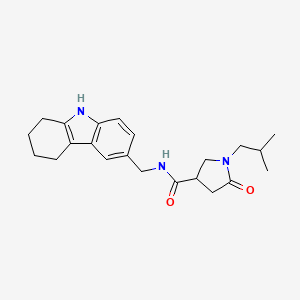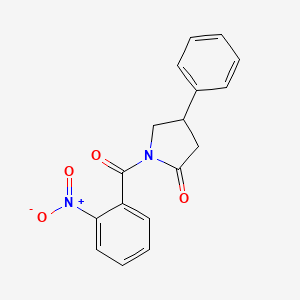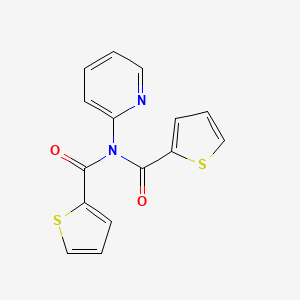
N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a critical role in the immune response, inflammation, and cell survival.
Mecanismo De Acción
N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress signals. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. This compound inhibits the activity of NF-κB by blocking the phosphorylation of its inhibitory protein, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activity of NF-κB. In autoimmune disorders, this compound has been shown to inhibit the activity of immune cells that contribute to the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide is a small molecule inhibitor that can be easily synthesized and has been extensively studied for its potential therapeutic applications. However, this compound has some limitations for lab experiments. This compound is a potent inhibitor of NF-κB activity, which can lead to off-target effects. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are many future directions for the study of N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different diseases. Finally, the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of this compound is another area of research.
Métodos De Síntesis
N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide can be synthesized by reacting 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with 2-aminopyridine to form N-2-pyridinyl-2-thiophenecarboxamide. Finally, N-2-pyridinyl-2-thiophenecarboxamide is treated with 2-thienyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in the pathogenesis of many diseases, and this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. In autoimmune disorders, this compound has been shown to inhibit the activity of immune cells that contribute to the development of autoimmune diseases.
Propiedades
IUPAC Name |
N-pyridin-2-yl-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDXNCVLCMRRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
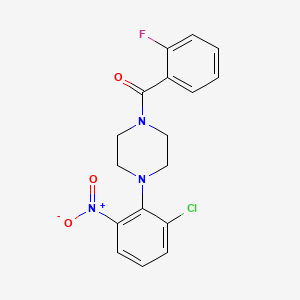
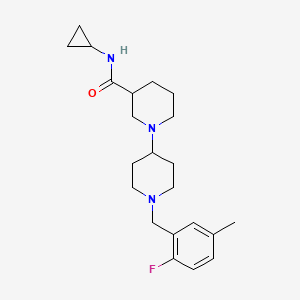
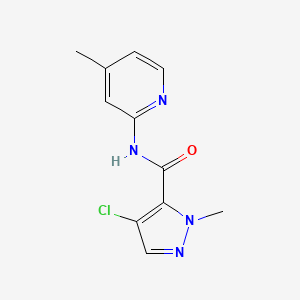
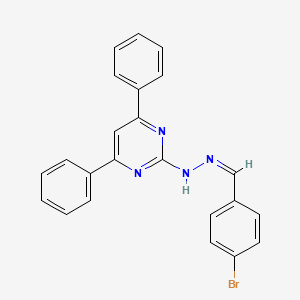
![N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5420979.png)
![3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420982.png)
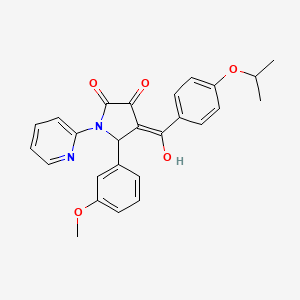
![8-[3-(1H-pyrrol-1-yl)propyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5421002.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421007.png)
![4-{[(1S*,4S*)-3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5421010.png)
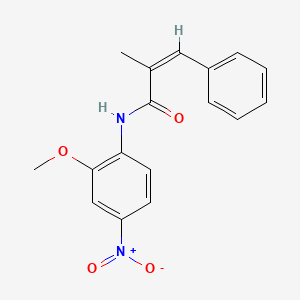
![N-methyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5421026.png)
